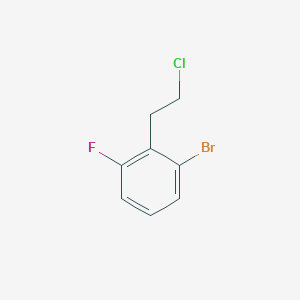
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-
描述
Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro-: is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- typically involves the halogenation of benzene derivatives. One common method is the bromination of 1-(2-chloroethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. For example, the bromine atom can be substituted by a hydroxyl group using a strong base.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions can yield hydroxylated or aminated benzene derivatives.
- Oxidation reactions can produce carboxylic acids or ketones.
- Reduction reactions can result in the formation of dehalogenated benzene compounds.
科学研究应用
Chemistry: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the synthesis of medicinal compounds with specific biological activities.
Industry: In the industrial sector, Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form covalent bonds with these targets, leading to changes in their structure and function. The compound may also undergo metabolic transformations in biological systems, resulting in the formation of reactive intermediates that can exert biological effects.
相似化合物的比较
Benzene, 1-bromo-2-chloro-: This compound is similar in structure but lacks the fluorine atom. It has different chemical properties and reactivity.
Benzene, 1-chloro-2-(2-bromoethyl)-3-fluoro-: This compound has a similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness: Benzene, 1-bromo-2-(2-chloroethyl)-3-fluoro- is unique due to the specific arrangement of halogen atoms on the benzene ring
属性
IUPAC Name |
1-bromo-2-(2-chloroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c9-7-2-1-3-8(11)6(7)4-5-10/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRHFSDAIFMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



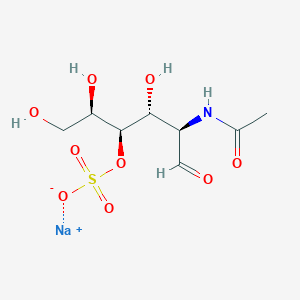
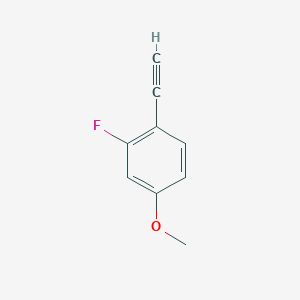
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

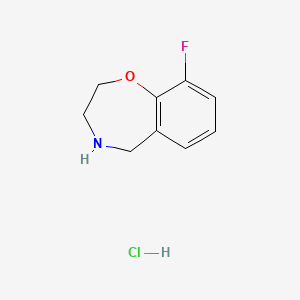
![tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate](/img/structure/B1383472.png)
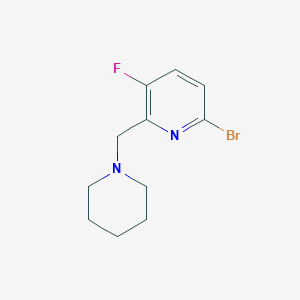
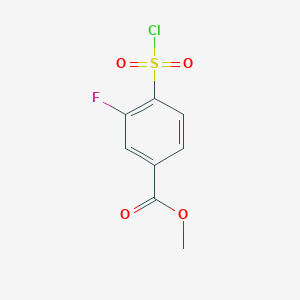
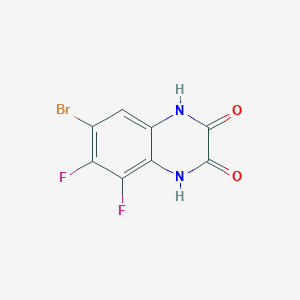
![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B1383477.png)
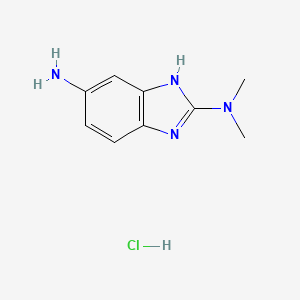
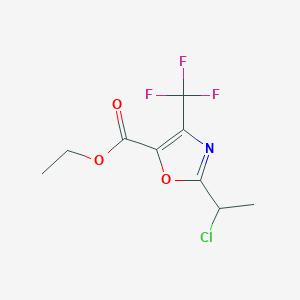
![1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B1383482.png)
